Product packaging for guanosine-1'-13C monohydrate(Cat. No.:CAS No. 478511-32-9)

guanosine-1'-13C monohydrate

Cat. No.: B3328530
CAS No.: 478511-32-9
M. Wt: 302.25 g/mol
InChI Key: YCHNAJLCEKPFHB-LEKQEWCCSA-N
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Description

Overview of Guanosine (B1672433) and its Biological Significance

Guanosine is a fundamental building block of life, categorized as a purine (B94841) nucleoside. It consists of the purine base guanine (B1146940) linked to a ribose sugar ring. wikipedia.org Its significance stems from its central role in a multitude of critical biological processes.

Role of Guanosine in Nucleic Acid Structure and Function

Guanosine is one of the four essential components of the nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). numberanalytics.combiologyonline.com In the DNA double helix, guanine, the base in guanosine, forms three hydrogen bonds with cytosine, contributing significantly to the stability of the genetic code. allen.infiveable.me This specific pairing is fundamental to the accurate storage and transmission of hereditary information. allen.in In RNA, guanosine is also crucial for its structure and function, participating in processes like RNA splicing, where non-coding regions are removed from messenger RNA (mRNA). wikipedia.orgnumberanalytics.com

Guanosine in Cellular Signaling Pathways

Beyond its structural role in nucleic acids, guanosine and its phosphorylated forms, such as guanosine triphosphate (GTP) and cyclic guanosine monophosphate (cGMP), are key players in cellular communication. wikipedia.orglongdom.org GTP acts as a molecular switch in G-protein coupled receptor (GPCR) signaling, a vast and vital system that regulates numerous physiological responses, including hormone signaling and neurotransmission. longdom.orglongdom.org The binding and hydrolysis of GTP to G-proteins control the activation and deactivation of downstream signaling cascades. longdom.org Furthermore, guanosine itself can act as a neuromodulator in the central nervous system, influencing processes like cell growth, differentiation, and survival. frontiersin.orgnih.gov It is released under both normal and pathological conditions and has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. nih.govnih.gov

Principles and Advantages of Stable Isotope Labeling in Biomolecular Research

Stable isotope labeling is a powerful technique that involves replacing an atom in a molecule with one of its non-radioactive isotopes. creative-proteomics.comwikipedia.org These isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), have the same number of protons but a different number of neutrons than their more common counterparts. creative-proteomics.com This difference in mass allows researchers to track the labeled molecules through various biological and chemical processes without the safety concerns and disposal issues associated with radioactive isotopes. nih.gov

Importance of Carbon-13 Labeling

Carbon-13 (¹³C) is a particularly valuable stable isotope for labeling studies because carbon forms the backbone of all organic molecules. frontiersin.org By introducing ¹³C-labeled compounds into cells or organisms, scientists can follow the metabolic fate of these molecules using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). silantes.comnih.gov

One of the major advantages of ¹³C NMR is the large chemical shift range (around 200 ppm) compared to proton NMR (around 10 ppm). frontiersin.orglibretexts.org This wider range minimizes signal overlap, allowing for the clear distinction of individual carbon atoms even in large and complex biomolecules. frontiersin.orglibretexts.org This clarity is crucial for accurately identifying metabolites and elucidating their structures. nih.gov In mass spectrometry, the increased mass of ¹³C-labeled compounds allows for their differentiation from unlabeled molecules, enabling the quantification of metabolic fluxes and the determination of elemental compositions. nih.govnih.gov

Specificity of 1'-13C Labeling in Guanosine

Labeling the 1'-carbon of the ribose sugar in guanosine offers specific advantages for researchers. This position is at the heart of the nucleoside structure, directly involved in the glycosidic bond that links the ribose to the guanine base. wikipedia.org Studying this specific site can provide detailed information about the synthesis, conformation, and dynamics of nucleic acids. For instance, site-specific ¹³C labeling can aid in the complex process of assigning resonance signals in NMR spectra of large RNA molecules and can be used to investigate structural changes and dynamic processes, such as the folding of G-quadruplexes. nih.govnih.gov Research has demonstrated the use of specifically labeled guanosine, including at the 1'-position, to probe the structure and mechanism of DNA and RNA through NMR spectroscopy. nih.govharvard.edu

Historical Context and Evolution of Isotopic Labeling Techniques in Biochemical Sciences

The concept of using tracers to follow biological processes predates the discovery of isotopes. In 1904, experiments used chemically modified fatty acids to study their metabolism. beilstein-journals.org However, the true revolution in biochemical research began with the discovery of isotopes by Frederick Soddy, which earned him the Nobel Prize in 1921. beilstein-journals.org The first use of stable isotopes as tracers in biological systems was reported in the 1930s. nih.gov

Initially, the focus was on using radioisotopes due to the ease of their detection. nih.gov However, the development of mass spectrometry and nuclear magnetic resonance spectroscopy paved the way for the widespread use of stable isotopes. nih.govnih.gov These techniques allowed for the safe and detailed analysis of metabolic pathways and molecular structures. nih.govnih.gov The ability to synthesize molecules with specific isotopic labels, a field that has seen continuous advancement, has been crucial to this progress. nih.govresearchgate.net Over the decades, stable isotope labeling has evolved from a niche technique to a cornerstone of modern life sciences, enabling breakthroughs in our understanding of everything from cellular metabolism to the intricate dynamics of protein and nucleic acid function. nih.govbeilstein-journals.org

Data Tables

Table 1: Physicochemical Properties of Guanosine-1'-13C Monohydrate

PropertyValueSource
Chemical Formula C₉¹³CH₁₅N₅O₆ szabo-scandic.comimmunomart.com
Molecular Weight ~301.26 g/mol nih.gov
Appearance White crystalline powder wikipedia.org
Solubility Slightly soluble in water; soluble in acetic acid; insoluble in ethanol, ether, benzene, and chloroform. wikipedia.org
CAS Number 478511-32-9 immunomart.comlgcstandards.com

Note: The molecular weight is an approximate value. The appearance and solubility data are for the unlabeled guanosine, which are expected to be very similar for the labeled compound.

Table 2: Key Research Applications of ¹³C Labeling

Application AreaDescriptionKey Techniques
Metabolic Flux Analysis Quantifying the rates of metabolic pathways by tracking the flow of ¹³C atoms from a labeled substrate through the metabolic network.Mass Spectrometry, NMR Spectroscopy
Structural Biology Elucidating the 3D structures and conformational dynamics of biomolecules like nucleic acids and proteins. ¹³C labeling improves spectral resolution.NMR Spectroscopy, X-ray Crystallography
Metabolomics Identifying and quantifying metabolites in a biological system. ¹³C labeling aids in accurate metabolite identification and quantification.Mass Spectrometry, NMR Spectroscopy
Gene Expression Analysis Quantifying changes in gene expression by measuring the incorporation of labeled nucleotides into newly synthesized RNA.Mass Spectrometry
Epitranscriptomics Studying RNA modifications by tracking the incorporation of labeled and modified nucleotides.Mass Spectrometry, NMR Spectroscopy

Scope and Academic Relevance of this compound in Modern Research Paradigms

The use of this compound is firmly situated within the positivist and post-positivist research paradigms. researcher.lifehilarispublisher.com These frameworks are built on the principle of obtaining objective, empirical, and measurable evidence to understand reality. hilarispublisher.com In molecular biology and biochemistry, this translates to the precise characterization of molecular structures, interactions, and dynamics. This compound serves as a critical tool within this paradigm, as it allows for the collection of quantitative and highly specific data through sophisticated analytical methods. nih.gov

The academic relevance of this compound stems from its ability to provide unambiguous signals in NMR experiments. nih.gov Nucleic acids like RNA are composed of only four different nucleotides, leading to severe overlap of signals in standard ¹H NMR spectra, a problem that worsens with increasing molecular size. acs.org Introducing a ¹³C label at a specific site, such as the 1'-position of guanosine, creates a unique NMR-active probe. This facilitates the assignment of resonances and allows researchers to focus on the local environment and behavior of that specific nucleotide within a much larger macromolecule. nih.govoup.com

This site-specific labeling strategy is a cornerstone of modern structural biology, enabling detailed investigations that would otherwise be intractable. nih.govgsu.edu Research findings derived from the use of this compound and similar labeled compounds contribute directly to our fundamental understanding of biological processes, such as gene regulation, enzyme catalysis, and viral replication. otsuka.co.jpnih.gov For instance, by incorporating ¹³C-labeled guanosine into RNA sequences, scientists can monitor conformational changes in real-time, map binding sites of proteins or small molecules, and elucidate the mechanisms of catalytic RNAs (ribozymes). nih.govoup.com

The table below summarizes key research applications that exemplify the compound's role in modern scientific inquiry.

Research ApplicationTechnique(s) UsedKey Findings Enabled by ¹³C Labeling
DNA G-Quadruplex Dynamics NMR Spectroscopy (including ¹³C ZZ exchange spectroscopy)Verification of slow exchange between different G-quadruplex folding structures; real-time monitoring of re-equilibration dynamics after a temperature jump. nih.gov
Structure of Large RNA Molecules NMR SpectroscopyOvercomes spectral overlap by providing specific probes, enabling resonance assignment and structural analysis of large, functional RNAs. acs.orgoup.com
Enzyme-Substrate Interactions ¹³C NMR SpectroscopyProvides detailed structural and stereochemical information on transient, covalently bound intermediates in enzyme-catalyzed reactions. nih.gov
Nucleic Acid-Protein Complexes NMR SpectroscopyAllows for the detection of molecular interactions and the probing of chemical features at structurally or catalytically important residues. nih.govoup.com

The specific types of data obtained through the use of this compound are crucial for building and validating models of nucleic acid structure and function. These empirical measurements provide the ground truth for computational models and a deeper understanding of molecular mechanics.

Type of InformationDescriptionRelevance to Research
Resonance Assignment Unambiguously identifying the NMR signal corresponding to the C1' atom of a specific guanosine residue in a DNA or RNA sequence. nih.govA critical first step for any detailed NMR-based structural or dynamic study.
Conformational Dynamics Monitoring changes in the chemical environment of the ¹³C label over time, reflecting molecular motions on various timescales (micro- to milliseconds). nih.govElucidates how nucleic acids fold, unfold, and interact with other molecules.
Intermolecular Interactions Observing changes in the ¹³C chemical shift upon binding of a ligand (protein, drug, etc.) to the nucleic acid. nih.govoup.comMaps binding interfaces and helps in understanding the principles of molecular recognition.
Structural Constraints Measuring distances and angles between the ¹³C label and other atoms to define the three-dimensional structure of the molecule. rsc.orgProvides high-resolution structural data essential for understanding biological function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N5O6 B3328530 guanosine-1'-13C monohydrate CAS No. 478511-32-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-1H-purin-6-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i9+1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHNAJLCEKPFHB-LEKQEWCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[13C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Preparation Methodologies for Guanosine 1 13c Monohydrate

Enzymatic Synthesis Approaches for Guanosine-1'-13C Monohydrate

Enzymatic methods offer a powerful alternative to chemical synthesis, often providing superior stereoselectivity and milder reaction conditions, which can simplify purification. mdpi.comresearchgate.net These approaches leverage the high specificity of enzymes to catalyze key bond-forming steps.

The key N-glycosidic bond can be formed enzymatically using enzymes from the nucleoside salvage pathway, most notably nucleoside phosphorylases (NPs). researchgate.netchemrxiv.org A common strategy involves a transglycosylation reaction. Purine (B94841) nucleoside phosphorylase (PNPase), for example, can catalyze the phosphorolysis of a readily available nucleoside (e.g., inosine) to generate an in-situ α-D-ribose-1-phosphate intermediate. researchgate.netresearchgate.net

To synthesize the ¹³C-labeled target, one would start with a precursor that is already labeled at the 1' position. For instance, a [1'-¹³C]-labeled nucleoside could be used as the ribose donor. The PNPase cleaves this donor to form [1'-¹³C]-α-D-ribose-1-phosphate, which then serves as the substrate for the same enzyme to glycosylate a guanine (B1146940) base, yielding Guanosine-1'-13C with high anomeric purity (β-configuration). researchgate.net This chemo-enzymatic approach, which combines chemical synthesis of a labeled precursor with enzymatic coupling, is highly efficient and avoids many of the protection/deprotection steps and stereochemical issues associated with purely chemical methods. researchgate.netpnas.org

Biocatalytic Pathways for Selective ¹³C Incorporation

Biocatalytic methods offer significant advantages in the synthesis of isotopically labeled nucleosides due to the high stereo- and regioselectivity of enzymes, which often circumvents the need for extensive protecting group chemistry common in traditional organic synthesis. nih.govacs.orgacs.org These enzymatic strategies are central to achieving selective ¹³C incorporation at the 1'-position of guanosine (B1672433).

A prevalent biocatalytic strategy employs a multi-enzyme cascade that mimics natural nucleoside salvage pathways. nih.govacs.org This approach can be generalized into a three-enzyme system:

Kinase Action : A ribokinase (RK) or a similar enzyme catalyzes the phosphorylation of a ¹³C-labeled ribose precursor at the 5'-position, using a phosphate (B84403) donor like adenosine (B11128) triphosphate (ATP).

Isomerization : A phosphopentomutase (PPM) then facilitates the transfer of the phosphate group from the C5' to the C1' position, yielding the key intermediate, ribose-1-phosphate (B8699412), now labeled with ¹³C at this specific position. nih.govacs.org

Glycosylation : Finally, a purine nucleoside phosphorylase (PNP) catalyzes the stereocontrolled glycosidic bond formation between the ¹³C-labeled ribose-1-phosphate and a guanine base, producing Guanosine-1'-¹³C. nih.govacs.org

Enzyme engineering and the use of microbial fermentation are also powerful tools. nih.govtandfonline.com For instance, mutant strains of bacteria, such as E. coli or Methylophilus methylotrophus, can be cultured on media containing a specific ¹³C-labeled carbon source (e.g., [1-¹³C]-D-glucose or [¹³C]methanol). oup.comnih.gov By disabling certain metabolic pathways, such as the tricarboxylic acid (TCA) cycle, the flow of the ¹³C label can be directed into the desired intermediates for nucleoside synthesis, thereby achieving selective labeling. nih.gov For example, growing specific E. coli mutants on [1,3-¹³C₂]-glycerol can result in high ¹³C enrichment at the C1', C3', and C5' positions of the ribose moiety. nih.gov Subsequent enzymatic steps can then isolate the desired specifically labeled guanosine.

Table 1: Key Enzymes in Biocatalytic Synthesis of Labeled Nucleosides

EnzymeAbbreviationFunction in ¹³C-Guanosine SynthesisReference
RibokinaseRKCatalyzes the initial 5'-phosphorylation of a ¹³C-labeled ribose precursor. nih.gov, acs.org
PhosphopentomutasePPMIsomerizes the 5'-phosphate to the 1'-position, creating ¹³C-labeled ribose-1-phosphate. nih.gov, acs.org
Purine Nucleoside PhosphorylasePNPForms the glycosidic bond between the ¹³C-labeled sugar and the guanine base. nih.gov, tandfonline.com, acs.org
Glucose-6-phosphate dehydrogenaseZwfDisabling the gene for this enzyme in E. coli can redirect carbon flow for selective labeling. nih.gov

Considerations for High Isotopic Purity and Yield

Achieving high isotopic purity (typically >98 atom % ¹³C) and chemical yield is paramount for the utility of Guanosine-1'-¹³C monohydrate in sensitive applications like NMR. silantes.com Several factors throughout the synthesis and purification process are critical.

The choice of the initial ¹³C-labeled precursor is fundamental. Starting with a precursor of high isotopic enrichment (e.g., 99 atom % ¹³C) minimizes the presence of the unlabeled ¹²C isotope from the outset. Throughout the synthesis, it is crucial to avoid unwanted isotopic dilution. researchgate.net

Purification protocols are rigorously applied to separate the final product from reaction byproducts, unlabeled materials, and other isotopomers (molecules with the same number of ¹³C atoms but at different positions). A multi-step purification process is common:

Phenol-Chloroform Extraction : This method is often used for the initial lysis of bacterial cells and removal of proteins and lipids to harvest total nucleic acids. oup.com

Chromatography : Various chromatographic techniques are essential for isolating the desired compound. High-performance liquid chromatography (HPLC) is a standard method for achieving high chemical purity. nih.gov Boronate chromatography is particularly effective for separating ribonucleosides from deoxynucleosides. oup.com

Analytical Verification : The final product's isotopic enrichment and purity must be verified. Ultrahigh-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive method for quantifying ¹³C enrichment in nucleic acids, capable of detecting enrichment as low as 1.5 atom % above natural abundance from nanogram-level samples. nih.gov NMR spectroscopy itself is also a primary tool for confirming not only the isotopic purity but also the precise location of the ¹³C label, by analyzing characteristic chemical shifts and spin-spin coupling constants, such as the ¹J(¹³C₁'-H₁') coupling. nih.gov

Table 2: Research Findings on Isotopic Purity and Analysis

Finding/TechniqueDescriptionSignificanceReference
Guaranteed PurityCommercial suppliers often guarantee >98 atom % isotopic enrichment and >95% chemical purity for labeled nucleotides.Sets a benchmark for synthesis quality required for reliable experimental results. silantes.com
UHPLC-MS/MS QuantitationA method developed to sensitively quantify ¹³C enrichment in all five nucleobases from as little as 1 ng of sample.Enables precise optimization of labeling experiments and quality control of the final product. nih.gov
NMR ConfirmationAnalysis of ¹³C NMR confirms the incorporation and position of the ¹³C atom, with a characteristic chemical shift of 140.2 ppm for C(8) and a ¹J(¹³C₈-H₈) of 217 Hz noted in a similar labeled compound.Provides definitive structural proof of successful site-specific labeling. nih.gov
Boronate ChromatographyUsed to separate ribonucleoside monophosphates (NMPs) from deoxyribonucleoside monophosphates (dNMPs).A critical purification step when harvesting nucleic acids from cellular sources. oup.com

Scale-up Methodologies for Research Applications

Transitioning the synthesis of Guanosine-1'-¹³C monohydrate from a laboratory curiosity to a reliable, scalable process is essential to make it widely available for research. sbir.gov The goal of scale-up is to increase production volume—often to the gram-scale—while maintaining high purity and optimizing for cost and efficiency. nih.gov

Biocatalytic routes are particularly amenable to scaling up. tandfonline.com Fermentation using engineered microbial strains can be moved from small flasks to large-volume bioreactors. A general method for the large-scale preparation of uniformly ¹³C-labeled ribonucleotides involves growing Methylophilus methylotrophus on ¹³C-methanol, which is more economical than using ¹³C-glucose as the carbon source. oup.com For a typical large-scale preparation, processing around 16 grams of wet packed cells can yield approximately 165 mg of total nucleic acids, which are then enzymatically processed. oup.com

Methodological Applications of Guanosine 1 13c Monohydrate in Advanced Spectroscopy

Mass Spectrometry (MS) Coupled Techniques

Quantification and Isotope Tracing by MS

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. When coupled with isotopic labeling, it becomes a powerful tool for quantification and for tracing the metabolic fate of molecules. escholarship.org Guanosine-1'-13C monohydrate can be used as an internal standard in quantitative MS-based assays. By adding a known amount of the labeled compound to a sample, the concentration of the unlabeled endogenous guanosine (B1672433) can be accurately determined by comparing the signal intensities of the two species.

Furthermore, in metabolic studies, this compound can serve as a tracer to follow the incorporation of the labeled carbon atom into various metabolic pathways. escholarship.orgnih.gov This allows researchers to map metabolic fluxes and understand how cellular metabolism is altered under different conditions. nih.govbiorxiv.org

Integration with LC-MS for Metabolomic Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique in metabolomics for the separation, detection, and identification of a large number of metabolites in biological samples. nih.govresearchgate.net The integration of this compound into LC-MS-based metabolomic workflows offers several advantages.

As a stable isotope-labeled internal standard, it can be used to improve the accuracy and precision of quantification of guanosine and related metabolites. nih.gov In isotope tracing experiments, LC-MS can be used to track the incorporation of the 13C label from this compound into downstream metabolites, providing valuable information about metabolic pathways and their dynamics. escholarship.orgresearchgate.net This approach helps to distinguish between metabolites synthesized by the cell and background signals, thereby enhancing the reliability of compound identification. nih.gov

Table 2: Summary of Methodological Applications

TechniqueApplicationKey Advantage of 13C Labeling
NMR SpectroscopyProbing self-assembly, G-quadruplex characterization, studying conformational dynamics, quantitative analysis.Provides a specific spectroscopic probe for monitoring structural and dynamic changes with reduced spectral complexity.
Mass SpectrometryQuantification of guanosine, tracing metabolic pathways.Enables accurate quantification through isotope dilution and allows for the tracking of metabolic fate.
LC-MSMetabolomic analysis, quantitative metabolomics.Improves quantification accuracy and aids in the identification of metabolites in complex biological mixtures.

Other Spectroscopic Techniques (e.g., FTIR, Raman) for Complementary Insights

Beyond nuclear magnetic resonance (NMR) and mass spectrometry, other spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy offer complementary insights into the structural and dynamic properties of this compound. The strategic placement of the ¹³C isotope at the 1'-position of the ribose sugar serves as a sensitive probe for vibrational modes involving this specific site, enabling a more detailed analysis of the glycosidic bond and the sugar pucker conformation.

Isotopic substitution with ¹³C, a heavier isotope than the naturally abundant ¹²C, induces a predictable downshift (red-shift) in the vibrational frequencies of bonds involving the labeled carbon atom. This phenomenon, known as the isotopic effect, allows for the precise assignment of vibrational bands that might otherwise be ambiguous in the complex spectra of a molecule like guanosine.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. In the context of this compound, the primary application of FTIR is to identify and analyze the vibrational modes of the ribose moiety, particularly those involving the C1' atom. The substitution of ¹²C with ¹³C at the 1'-position is expected to cause a noticeable shift in the frequencies of C1'-N9 (glycosidic bond) and C1'-H stretching and bending vibrations, as well as coupled vibrations within the ribose ring.

Sugar Pucker Conformation: The conformation of the ribose ring (sugar pucker) is crucial for the structure of nucleic acids. The vibrational modes of the ribose are sensitive to its pucker, and the specific labeling at C1' can help to disentangle the complex vibrations of the sugar backbone. Changes in the sugar pucker conformation upon binding to proteins or forming higher-order structures can be monitored by observing shifts in the ¹³C-sensitive bands.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations, similar to FTIR but with different selection rules. This makes it a powerful complementary tool. In Raman spectra, non-polar bonds often produce strong signals, which can be advantageous for studying certain vibrations within the guanosine molecule. The isotopic labeling in this compound enhances the utility of Raman spectroscopy for studying this compound.

Enhanced Specificity: The red-shift of vibrational modes involving the C1'-¹³C atom provides a unique spectral window, free from overlapping peaks from other parts of the molecule or the cellular matrix in biological samples. nih.gov This allows for the specific tracking of the guanosine molecule and its local environment.

Probing Intermolecular Interactions: The formation of higher-order structures, such as G-quadruplexes, involves specific hydrogen bonding and stacking interactions. The vibrational modes of the ribose, including those involving the C1' atom, are sensitive to these interactions. By using this compound, the changes in the ribose conformation upon the formation of these structures can be more clearly elucidated through Raman spectroscopy.

Detailed Research Findings and Data

While specific experimental FTIR and Raman spectra for this compound are not widely published, the expected isotopic shifts can be predicted based on established principles of vibrational spectroscopy and computational studies on similar labeled biomolecules. The magnitude of the frequency shift upon ¹³C substitution is typically in the range of 30-50 cm⁻¹ for stretching modes involving the carbon atom. nih.govnih.gov

Below is an interactive data table summarizing the expected vibrational modes affected by ¹³C labeling at the 1'-position of guanosine and their potential applications in research.

Vibrational ModeTypical Wavenumber (cm⁻¹) (Unlabeled)Expected Shift with ¹³C at C1' (cm⁻¹)Spectroscopic TechniqueComplementary Insights Gained
C1'-H Stretch~2900-3000DownshiftFTIR, RamanPrecise assignment of the C1'-H vibration; study of local hydrogen bonding environment of the ribose.
C1'-N9 Glycosidic Bond Stretch~1200-1300DownshiftFTIR, RamanUnambiguous identification of the glycosidic bond vibration; analysis of conformational changes affecting this bond.
Ribose Ring Vibrations (C-C, C-O)~800-1100Downshift of coupled modesFTIR, RamanDetailed analysis of sugar pucker conformation; monitoring conformational transitions in nucleic acid structures. mdpi.com
C1'-H Bending~1350-1450DownshiftFTIR, RamanUnderstanding the dynamics of the ribose sugar and its interaction with the guanine (B1146940) base.

Table 1. Expected Vibrational Modes Affected by ¹³C Labeling at the 1'-Position of Guanosine.

Applications of Guanosine 1 13c Monohydrate in Structural and Dynamic Biology

Structural Elucidation of Nucleic Acids and Their Complexes

The complexity of nucleic acid structures, from simple duplexes to elaborate folded motifs, necessitates sophisticated analytical techniques for their detailed characterization. Guanosine-1'-13C monohydrate, when incorporated into synthetic RNA or DNA oligonucleotides, serves as a crucial spectroscopic probe for NMR-based structural studies. The ¹³C nucleus at the 1'-position provides a unique NMR signal that is sensitive to the local conformational environment, including the glycosidic bond torsion angle (χ), which defines the orientation of the base relative to the sugar. This information is paramount for building accurate three-dimensional models of nucleic acids.

Determination of RNA Folding and Unfolding Pathways

Understanding the process by which a linear RNA molecule folds into its functional three-dimensional structure is a fundamental goal in molecular biology. Isotopic labeling with compounds like this compound allows for the monitoring of this process in real-time using NMR spectroscopy. By observing the ¹³C chemical shifts at specific guanosine (B1672433) residues, researchers can track the formation of secondary and tertiary structures as the RNA folds.

Changes in the ¹³C-¹H correlation spectra, specifically from Heteronuclear Single Quantum Coherence (HSQC) experiments, can indicate conformational changes at the labeled guanosine residues during the folding process. For instance, a significant change in the chemical shift of the 1'-carbon can signal the transition of a guanosine residue from a flexible, unfolded state to a more constrained, structured environment within a helix or a loop. This allows for the mapping of the folding pathway and the identification of intermediate states. While specific data tables for folding pathways are highly dependent on the RNA sequence and folding conditions, the following table provides a representative example of how ¹³C chemical shift changes might be observed during the folding of a hypothetical RNA hairpin upon the addition of a stabilizing ligand or cation.

Guanosine Residue PositionUnfolded State ¹³C Chemical Shift (ppm)Folded State ¹³C Chemical Shift (ppm)Chemical Shift Perturbation (Δδ ppm)Inferred Structural Environment
G5 (Stem)90.592.82.3Transition to A-form helix
G12 (Loop)90.290.70.5Remains in a flexible loop
G18 (Stem)90.693.12.5Formation of a stable base-pair

Characterization of DNA Secondary Structures (e.g., Hairpins, Cruciforms)

Beyond the canonical double helix, DNA can adopt a variety of secondary structures, including hairpins and cruciforms, which play roles in replication, transcription, and recombination. The incorporation of this compound is particularly useful in characterizing these non-canonical structures. The ¹³C chemical shift of the 1'-carbon is sensitive to the glycosidic torsion angle, which can differ significantly between B-form DNA and the conformations found in hairpins and the junctions of cruciform structures.

For example, in a DNA hairpin, the guanosine residues within the stem will exhibit ¹³C chemical shifts characteristic of a double-helical environment. In contrast, guanosines in the loop region may show distinct chemical shifts indicative of a more flexible or strained conformation. ¹H-¹³C HSQC experiments are instrumental in resolving the resonances of these structurally distinct guanosines. The following table illustrates typical ¹H and ¹³C chemical shifts for a ¹³C-labeled guanosine in a DNA hairpin structure, as might be determined from an HSQC experiment.

Guanosine ResidueStructural Region¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Conformational Implication
G4Stem5.8592.5Anti-conformation, B-form helix
G10Loop6.1090.1Syn or flexible conformation

Mapping Ligand-Binding Sites on Nucleic Acids

Identifying the precise location where a small molecule or ligand binds to a nucleic acid is crucial for understanding its mechanism of action and for rational drug design. Chemical Shift Perturbation (CSP) mapping using NMR is a powerful technique for this purpose, and the use of this compound can greatly enhance its precision. When a ligand binds to a nucleic acid, it induces changes in the local electronic environment, which in turn cause shifts in the NMR frequencies of nearby nuclei.

By comparing the ¹H-¹³C HSQC spectra of a ¹³C-labeled nucleic acid in the presence and absence of a ligand, researchers can identify which guanosine residues are affected by the binding event. Those residues exhibiting significant chemical shift perturbations are inferred to be at or near the binding site. This method provides a detailed map of the ligand-binding interface. The table below provides a hypothetical example of CSP data for a ¹³C-labeled RNA upon binding to a small molecule.

Guanosine ResidueΔδ ¹H (ppm)Δδ ¹³C (ppm)Combined CSP (ppm)Conclusion
G80.251.80.53Strongly perturbed, likely in binding pocket
G90.312.20.65Strongly perturbed, likely in binding pocket
G150.050.30.08Weakly perturbed, distant from binding site

Combined CSP is often calculated using a weighted average, e.g., [(Δδ¹H)² + (α * Δδ¹³C)²]¹/², where α is a scaling factor.

Investigating Molecular Recognition and Interactions

The function of nucleic acids is intimately linked to their ability to interact with other molecules, including proteins and small molecule ligands. This compound provides a means to study these interactions with high resolution, offering insights into the structural basis of molecular recognition.

Nucleic Acid-Protein Interactions

The interactions between nucleic acids and proteins are fundamental to a vast array of cellular processes. NMR spectroscopy, aided by isotopic labeling, is a primary tool for characterizing the structure of these complexes. When a protein binds to a ¹³C-labeled nucleic acid, intermolecular Nuclear Overhauser Effects (NOEs) can be observed between the protons of the protein and the ¹³C-attached proton of the labeled guanosine. These NOEs provide direct evidence of proximity and are crucial for determining the three-dimensional structure of the complex. wisc.edu

The precision of the resulting structures is significantly improved by the inclusion of these distance restraints. wisc.edu For example, a study on a protein-RNA complex might show a reduction in the root-mean-square deviation (RMSD) of the determined structure when NOEs from ¹³C-labeled nucleotides are included in the calculations. wisc.edu

Structural EnsembleRMSD of RNA Heavy Atoms (Å)Precision of Protein-RNA Orientation
Without ¹³C-derived NOEs1.02Less precise
With ¹³C-derived NOEs0.55More precise

Data is illustrative, based on findings where isotopic labeling improved structural precision. wisc.edu

Furthermore, the binding affinity and kinetics of these interactions can be quantified. By titrating a protein into a solution of ¹³C-labeled nucleic acid and monitoring the changes in the NMR signals, one can determine the dissociation constant (Kd), which is a measure of the binding affinity.

Nucleic Acid-Small Molecule Interactions

The study of how small molecules interact with DNA and RNA is a cornerstone of drug discovery. This compound can be used to obtain detailed structural and dynamic information about these interactions. As with protein binding, CSP mapping can identify the binding site of a small molecule on the nucleic acid.

In addition to identifying the binding site, NMR can be used to determine the structure of the nucleic acid-small molecule complex. Intermolecular NOEs between the small molecule and the ¹³C-labeled guanosine can provide distance restraints for structural calculations. The binding affinity of small molecules can also be determined through NMR titration experiments, providing quantitative data on the strength of the interaction.

Interaction ParameterNMR-Derived ValueSignificance
Binding SiteGuanosines G8 and G9Identifies the target location for the small molecule
Dissociation Constant (Kd)15 µMQuantifies the binding affinity of the small molecule
Key Intermolecular NOEsG8(H1') - Ligand(H5)Provides distance restraints for structural modeling

Probing Conformational Dynamics and Allosteric Transitions

Nucleic acids are not static entities; their functions in gene regulation, catalysis, and cellular signaling are intrinsically linked to their ability to adopt different conformations. These conformational changes span a wide range of timescales, from fast local fluctuations (picoseconds to nanoseconds) to slower, more global rearrangements (microseconds to seconds) that are often associated with biological function, such as ligand binding and allosteric regulation nih.govnih.gov. Allostery in RNA, particularly in riboswitches, involves the transmission of a binding signal from one site (the aptamer domain) to a distant site (the expression platform), leading to a functional outcome like the termination of transcription uzh.ch.

Isotopically labeling a specific site, such as the guanosine C1' position, allows NMR techniques to monitor the local environment and movements at that precise location. This provides critical data on the exchange between different conformational states, revealing the populations, kinetics, and even the structural characteristics of transiently formed, low-population "excited states" that are often key intermediates in functional pathways nih.govresearchgate.net.

Conformational transitions on the microsecond (µs) to millisecond (ms) timescale are frequently linked to significant biological events like enzymatic catalysis and allosteric regulation. These motions, often involving the rearrangement of secondary or tertiary structures, can be effectively characterized using NMR relaxation dispersion (RD) experiments nih.govnih.govresearchgate.net. Techniques such as Carr-Purcell-Meiboom-Gill (CPMG) and R1ρ (rotating frame) relaxation dispersion are specifically designed to probe these slower dynamic processes researchgate.netresearchgate.net.

By incorporating this compound into an RNA molecule, the C1' carbon acts as a sensitive reporter. When the RNA molecule exchanges between a highly populated ground state (GS) and a sparsely populated, transient excited state (ES), the C1' nucleus experiences a fluctuating chemical environment. This exchange introduces an additional contribution to the transverse relaxation rate (R2) of the C1' spin, leading to line broadening in the NMR spectrum nih.gov.

Relaxation dispersion experiments apply a series of radiofrequency pulses that effectively quench the effects of this chemical exchange on line broadening. By measuring the effective relaxation rate (R2,eff) as a function of the applied pulse frequency, one can extract detailed kinetic and thermodynamic parameters of the exchange process nih.govresearchgate.net:

Exchange rate (kex): The rate at which the ground and excited states interconvert.

Population of the excited state (pB): The percentage of molecules that exist in the transient conformation at any given time.

Chemical shift difference (Δω): The difference in the NMR frequency of the C1' nucleus between the two states, which provides structural information about the excited state.

A prominent example of this application is the study of the HIV-1 transactivation response element (TAR) RNA, which has been shown to exist in a dynamic equilibrium with at least two distinct excited states. Using 13C R1ρ experiments on labeled nucleotides, researchers have been able to characterize these transient states, which involve the localized reshuffling of base pairs and are crucial for understanding TAR's biological function and its interactions with viral and host proteins nih.govnih.govresearchgate.net. The specific chemical shift of the C1' atom is sensitive to changes in both the glycosidic torsion angle (χ) and the sugar pucker conformation, making Guanosine-1'-13C a valuable probe for these structural transitions researchgate.net.

Information about these fast dynamics is encoded in site-specific NMR relaxation parameters, primarily the longitudinal relaxation rate (R1), the transverse relaxation rate (R2), and the steady-state heteronuclear {¹H}-¹³C Nuclear Overhauser Effect (hetNOE) nih.govnih.gov. These parameters are measured for specific nuclei, such as the C1' carbon of a guanosine residue labeled with this compound.

R1 (Spin-Lattice Relaxation Rate): Measures the rate at which a nucleus returns to thermal equilibrium after perturbation. It is sensitive to high-frequency motions at or near the Larmor frequency.

R2 (Spin-Spin Relaxation Rate): Measures the rate of decay of transverse magnetization and is sensitive to a broader range of motions, including both fast (ps-ns) and slower (µs-ms) dynamics.

Heteronuclear NOE: Measures the change in signal intensity of a ¹³C nucleus upon saturation of its attached ¹H proton. It is particularly sensitive to the amplitude of fast internal motions, providing a direct measure of local flexibility.

These relaxation parameters can be analyzed using theoretical frameworks like the "model-free" formalism to extract quantitative information about the amplitude and timescale of internal motions at the labeled C1'-H1' bond vector nih.gov. A high hetNOE value, for instance, indicates a restricted, more rigid site, while a low value suggests significant local flexibility on the ps-ns timescale.

The use of selectively labeled Guanosine-1'-13C is particularly advantageous for studying these fast dynamics. In uniformly ¹³C-labeled RNA, the measurement of relaxation rates for the C1' carbon is complicated by strong one-bond ¹³C-¹³C scalar and dipolar couplings to the adjacent C2' carbon. These couplings can interfere with the relaxation process, leading to inaccurate measurements. By using a sample prepared with this compound, these confounding interactions are eliminated, allowing for a more precise and accurate determination of the relaxation parameters that describe the fast internal dynamics at that specific sugar moiety nih.gov.

Data Table: NMR Methods for Probing Guanosine-1'-13C Dynamics

Timescale of MotionNMR ExperimentKey Parameters MeasuredDynamic Information Obtained
Millisecond to Microsecond (µs-ms)R1ρ and CPMG Relaxation DispersionR2,eff, kex, pB, ΔωKinetics and thermodynamics of conformational exchange; characterization of transient, low-population "excited states"; mechanism of allosteric transitions.
Picosecond to Nanosecond (ps-ns)R1, R2, and {¹H}-¹³C hetNOER1, R2, NOEAmplitude and timescale of fast internal bond vector motions; local flexibility and rigidity; conformational entropy.

Applications of Guanosine 1 13c Monohydrate in Biochemical Pathway Analysis

Tracing Carbon Flux in Metabolic Pathways

The use of isotopically labeled molecules is central to metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. Guanosine-1'-13C monohydrate serves as a tracer to follow the carbon flow through pathways involving guanosine (B1672433) and its derivatives.

Nucleotide Biosynthesis and Salvage Pathways

In nucleotide metabolism, there are two main pathways: de novo synthesis, where nucleotides are built from simpler precursors, and salvage pathways, which recycle pre-existing bases and nucleosides. This compound is particularly useful for studying the salvage pathway. When introduced to cells, it can be taken up and phosphorylated by nucleoside kinases to form guanosine monophosphate (GMP). The ¹³C label at the 1'-position allows researchers to track the extent to which salvaged guanosine contributes to the total GMP pool, as opposed to GMP synthesized de novo. By using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, the ratio of labeled to unlabeled GMP can be determined, providing a quantitative measure of the salvage pathway's activity.

ParameterDescriptionAnalytical Technique
¹³C Enrichment in GMPThe percentage of GMP that contains the ¹³C label from this compound.Mass Spectrometry, NMR Spectroscopy
Flux through Salvage PathwayThe rate at which guanosine is salvaged to form GMP, calculated from the ¹³C enrichment data.Metabolic Flux Analysis Software

Glycolysis and Pentose (B10789219) Phosphate (B84403) Pathway Interactions

The ribose sugar in nucleotides is synthesized through the pentose phosphate pathway (PPP), a branch of glycolysis. While this compound is primarily used to trace the fate of the intact ribose moiety in the salvage pathway, its utilization is metabolically linked to the PPP. For instance, in a scenario where the salvage pathway is highly active, the demand for de novo synthesis of the ribose component of purine (B94841) nucleotides might decrease. This, in turn, could modulate the flux through the PPP. By combining experiments with this compound and other tracers, such as ¹³C-labeled glucose, a more comprehensive picture of the interplay between nucleotide salvage and central carbon metabolism can be obtained.

Investigating Substrate Specificity and Enzyme Mechanisms

The isotopic label in this compound provides a means to investigate the interactions between guanosine and the enzymes that modify it.

Characterization of Guanosine-Modifying Enzymes

The substrate specificity of enzymes such as nucleoside kinases, phosphorylases, and hydrolases can be assessed using this compound. In competitive binding assays, the labeled guanosine can compete with other potential substrates for the active site of an enzyme. The binding affinity can be determined by measuring the amount of bound labeled substrate. Furthermore, enzyme activity can be directly measured by monitoring the conversion of this compound to its product. For example, the activity of a guanosine kinase can be quantified by measuring the rate of formation of ¹³C-labeled GMP.

Enzyme ClassMethod of CharacterizationMeasured Parameter
Nucleoside KinasesIncubate enzyme with this compound and ATP.Rate of ¹³C-GMP formation.
Nucleoside PhosphorylasesIncubate enzyme with this compound and phosphate.Rate of ¹³C-ribose-1-phosphate formation.
Nucleoside HydrolasesIncubate enzyme with this compound.Rate of ¹³C-ribose formation.

Elucidating Reaction Mechanisms Through Isotopic Labeling

Isotopic labeling is a key technique for elucidating the mechanisms of enzymatic reactions. The ¹³C label in this compound can be used to study kinetic isotope effects (KIEs). A KIE is a change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. If the C1'-H bond is broken or its bonding environment is significantly altered in the rate-determining step of an enzymatic reaction, a KIE may be observed when using this compound. This information can provide valuable insights into the transition state of the reaction and help to elucidate the catalytic mechanism.

Analysis of Nucleic Acid Synthesis and Degradation Pathways

This compound can be used to study the dynamics of nucleic acid turnover. Once salvaged and converted to guanosine triphosphate (GTP), the labeled guanosine can be incorporated into RNA during transcription. By tracking the appearance and disappearance of the ¹³C label in the RNA pool, researchers can measure the rates of RNA synthesis and degradation. This can be achieved by isolating RNA at different time points after the introduction of the labeled precursor and analyzing the isotopic enrichment of the guanosine residues. This approach provides a direct measure of the lifespan of RNA molecules and can be used to study how RNA stability is regulated under different cellular conditions.

Studies on Oxidative Damage and Repair Mechanisms Involving Guanosine

The strategic use of isotopically labeled compounds, such as this compound, has become indispensable in the detailed investigation of oxidative damage to nucleic acids and the subsequent cellular repair mechanisms. Guanine (B1146940) is particularly susceptible to oxidative stress due to its low redox potential, making it a primary target for reactive oxygen species (ROS) within the cell. The resulting damage can lead to the formation of various lesions, which, if not repaired, can result in mutations and contribute to the pathology of numerous diseases, including cancer.

Stable isotope labeling, often in conjunction with mass spectrometry, provides a powerful analytical method to trace the fate of guanosine within DNA and RNA. By introducing a known mass shift, the ¹³C label allows researchers to distinguish the labeled nucleoside from the endogenous, unlabeled pool. This enables the precise quantification and structural characterization of oxidative lesions that form at specific sites within a nucleic acid sequence.

Research in this area has utilized isotope labeling to explore how different oxidizing agents lead to distinct patterns of guanine damage. For instance, studies have employed ¹³C and ¹⁵N-labeled guanosine to investigate the products formed from guanosine oxidation by singlet oxygen. These experiments have helped to elucidate the chemical structures and formation mechanisms of key oxidation products such as spiroiminodihydantoin and guanidinohydantoin (B12948520) nih.gov.

Furthermore, a novel methodology known as isotope labeling of DNA-mass spectrometry (ILD-MS) has been developed to accurately map the formation of specific guanine oxidation products along DNA duplexes nih.govacs.org. This technique involves incorporating a ¹³C-labeled guanosine at a specific position within a synthetic DNA strand. After exposing the DNA to oxidative stress, enzymatic hydrolysis is used to break down the DNA into individual nucleosides. Subsequent analysis by HPLC-ESI-MS/MS allows for the precise measurement of both labeled and unlabeled oxidative lesions, revealing the extent of damage at the specific, isotopically tagged site compared to other guanine residues in the sequence acs.org.

These studies have revealed that the local DNA sequence context and epigenetic modifications, such as the presence of 5-methylcytosine, can significantly influence the susceptibility of guanine to oxidative damage acs.org. For example, research has shown a preferential formation of certain lesions at guanine bases located in specific sequence motifs, such as GG repeats nih.gov.

The insights gained from using this compound and other isotopically labeled analogues are crucial for understanding the initial events in carcinogenesis and the mechanisms of DNA repair. The ability to quantify lesion formation at specific sites helps to build a more complete picture of how oxidative stress impacts genomic integrity and how cellular repair systems, such as base excision repair (BER) and nucleotide excision repair (NER), recognize and remove these potentially mutagenic lesions nih.govmdpi.com.

The following table summarizes key findings from studies utilizing isotopically labeled guanosine to investigate oxidative damage.

Oxidizing AgentMajor Guanine Oxidation Products StudiedKey Findings from Isotope Labeling Studies
Riboflavin-mediated photooxidation8-oxo-7,8-dihydro-2'-deoxyguanosine (OG), 2,2-diamino-4-[(2-deoxy-β-D-erythropentofuranosyl)amino]-5(2H)-oxazolone (Z)Preferential formation of OG lesions at the 5'-guanine within GG repeats. nih.gov
Nitrosoperoxycarbonate8-oxo-7,8-dihydro-2'-deoxyguanosine (OG), 8-nitroguanine (B15626) (8-NO₂-G)Targeted the 3'-guanines within GG and AG dinucleotides. nih.gov
Singlet Oxygen (Rose Bengal photosensitization)Spiroiminodihydantoin, Guanidinohydantoin (Gh)Confirmed the formation of diastereomers of Gh and elucidated the incorporation of oxygen atoms from O₂ and H₂O into the products. nih.gov
Gamma Radiation8-oxodG, Spiroiminodihydantoin (Sp), Guanidinohydantoin (Gh), 2,2-diamino-oxazolone (Ox)8-oxodG was the most abundant product, but its accumulation and conversion to Sp and Gh depended on the oxidizing agent. nih.gov

Computational and Theoretical Approaches Complementing Guanosine 1 13c Monohydrate Research

Molecular Dynamics Simulations of Guanosine-Containing Systems

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, from the folding of proteins to the dynamics of nucleic acids. mdpi.com For guanosine-containing systems, MD simulations offer a window into their structural flexibility and dynamic properties.

Guanosine (B1672433) and its derivatives are conformationally flexible molecules, and this flexibility is critical to their biological functions, such as forming the diverse structures of G-quadruplexes or interacting with proteins. nih.gov MD simulations can map the conformational landscape of these molecules by exploring the different spatial arrangements (conformations) that they can adopt and the energetic favorability of each state.

Researchers utilize MD simulations in explicit solvent to analyze the stability and transitions of guanosine-containing structures like DNA and RNA duplexes or G-quadruplexes. nih.govresearchgate.net These simulations can reveal:

Preferred Conformations: Identifying the most stable and frequently occurring shapes of the molecule.

Conformational Transitions: Observing how the molecule changes its shape over time, which is often essential for its function.

Influence of Environment: Assessing how interactions with water, ions, and other molecules affect the conformational preferences of guanosine. nih.gov

For example, simulations of G-quadruplexes have provided insights into the dynamics of the loops connecting the guanine-rich tetrads, which are crucial for molecular recognition. nih.gov This information is vital for understanding the role of these structures in biological processes like telomere maintenance.

Table 1: Key Parameters Explored in MD Simulations of Guanosine Systems
ParameterDescriptionRelevance to Guanosine Research
Torsion AnglesRotation around chemical bonds, defining the backbone and glycosidic bond orientation.Determines the overall shape (e.g., A-form, B-form, Z-form DNA) and sugar pucker conformation.
Hydrogen Bonding PatternsFormation and breaking of hydrogen bonds within the molecule or with surrounding molecules.Critical for the stability of Hoogsteen base pairing in G-quadruplexes and Watson-Crick pairing in duplexes.
Solvent and Ion InteractionsThe dynamic arrangement of water molecules and ions around the nucleic acid.Essential for stabilizing charged phosphate (B84403) groups and specific structures like the G-quadruplex central channel. nih.gov
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed structures.Used to assess the stability of a simulation and identify conformational changes over time. nih.gov

The substitution of an atom with one of its isotopes, such as replacing ¹²C with ¹³C in guanosine-1'-13C monohydrate, introduces a change in mass. While this change does not alter the molecule's electronic structure, it does affect its vibrational properties and, consequently, its dynamics. These subtle changes are known as isotope effects.

MD simulations can be adapted to study these effects. While the impact of a single ¹³C substitution on the global dynamics of a large molecule like a DNA strand might be small, it can be significant for interpreting high-resolution experimental data. Path-integral MD (PI-MD) simulations are particularly suited for capturing nuclear quantum effects, which are more pronounced for lighter isotopes. temple.eduosti.gov Studies on isotope effects in water (H₂O vs. D₂O) demonstrate that simulations can accurately reproduce experimental observations, such as changes in bond lengths and hydrogen bond strengths. temple.eduosti.gov

For this compound, simulations could potentially predict:

Changes in the vibrational frequencies of the ribose sugar ring.

Subtle alterations in the conformational equilibrium of the sugar pucker.

Effects on the dynamics of hydrogen bonding involving the ribose hydroxyl groups.

These predictions can be crucial for the precise interpretation of NMR relaxation data, which is sensitive to local dynamics.

Quantum Mechanical Calculations for NMR Chemical Shift Prediction

Quantum mechanics (QM) provides the fundamental theory to describe the electronic structure of molecules. QM calculations are essential for predicting spectroscopic properties, with a particularly important application being the prediction of NMR chemical shifts. nih.govrutgers.edu For an isotopically labeled compound like this compound, these calculations provide a direct link between the three-dimensional structure and the experimentally observed NMR spectrum.

Methods like Density Functional Theory (DFT) offer a balance of accuracy and computational cost, making them suitable for calculating NMR parameters for molecules of biological interest. uni-bonn.de These calculations compute the magnetic shielding tensor for each nucleus, which can then be converted into a chemical shift value that is comparable to experimental results. conicet.gov.ar This predictive power is invaluable for assigning complex spectra and verifying proposed molecular structures. nih.gov

The GIPAW method is a robust QM approach specifically developed for predicting NMR parameters in crystalline solids. nih.gov Since this compound is a crystalline solid, the GIPAW method is exceptionally well-suited for studying it. This method accounts for the periodic nature of the crystal lattice, which is crucial as intermolecular interactions in the solid state can significantly influence NMR chemical shifts. researchgate.net

GIPAW calculations have been successfully used to:

Assign Solid-State NMR Spectra: By calculating the ¹³C chemical shifts for a known crystal structure, GIPAW can help assign the distinct resonances observed experimentally to specific carbon atoms in the molecule. nih.gov

Refine Crystal Structures: Discrepancies between GIPAW-predicted and experimental chemical shifts can indicate inaccuracies in an experimentally determined crystal structure, guiding further refinement. nih.gov

Distinguish Polymorphs: Different crystalline forms (polymorphs) of a molecule will have unique crystal packing and, therefore, distinct solid-state NMR spectra, which can be predicted and differentiated by GIPAW.

Recent advancements combine GIPAW with higher-level calculations on molecular fragments or clusters to further improve the accuracy of chemical shift predictions, especially for nuclei involved in strong intermolecular interactions like hydrogen bonding. researchgate.netdocumentsdelivered.com

Docking and Molecular Modeling of Ligand-Guanosine Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor) to form a stable complex. researchgate.net This method is widely used in drug discovery to screen for potential drug candidates that can bind to a specific biological target. In the context of guanosine, it can be studied either as a ligand binding to a protein or as part of a larger nucleic acid receptor that binds to small molecules.

Docking simulations can provide valuable information about:

Binding Poses: The most likely three-dimensional orientation of the ligand within the receptor's binding site.

Binding Affinity: An estimated score that ranks how strongly the ligand binds to the receptor.

Key Interactions: Identification of specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net

For instance, docking studies have been used to investigate how guanosine derivatives bind to the active site of viral enzymes like RNA-dependent RNA polymerase, providing a basis for the rational design of new antiviral drugs. researchgate.net Similarly, molecular modeling can be used to study how small molecule ligands interact with and stabilize guanosine-rich structures like G-quadruplexes, which are targets for anticancer therapies.

Bioinformatic Approaches for Analyzing Structural and Pathway Data

Bioinformatics combines computer science, statistics, and biology to analyze and interpret large biological datasets. These approaches are essential for placing the study of a single molecule like guanosine into a broader biological context.

Bioinformatic tools and databases can be used to:

Identify Guanosine-Related Motifs: Searching entire genomes for sequences with the potential to form non-canonical structures like G-quadruplexes, which are often found in functionally important regions such as promoters and telomeres.

Analyze Metabolic Pathways: Databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) can be used to visualize the metabolic pathways involving guanosine and its phosphorylated forms (GMP, GDP, GTP), providing insights into their synthesis, degradation, and roles in cellular processes.

Predict Guanosine-Binding Proteins: Analyzing protein sequence and structure data to predict which proteins are likely to bind guanosine or its derivatives. This can help in identifying new enzymes or regulatory proteins involved in guanosine metabolism. nih.govsemanticscholar.org

Integrate Diverse Data: Combining data from genomics, proteomics, and metabolomics to build comprehensive models of cellular networks where guanosine plays a central role. nih.gov

These computational and bioinformatic approaches provide a powerful framework for extending the knowledge gained from experimental studies on this compound, connecting its atomic-level properties to its broader functional roles in complex biological systems.

Future Directions and Emerging Research Avenues for Guanosine 1 13c Monohydrate

Development of Advanced Isotopic Labeling Strategies

The limitations of uniform isotopic labeling, such as spectral crowding and signal broadening in large biomolecules, have driven the development of more advanced, selective labeling techniques. acs.orgwhiterose.ac.uk These strategies are crucial for pushing the size limits of macromolecules, especially RNA, that can be studied by solution NMR. nih.govcolab.ws

Site-specific and segmental labeling are powerful approaches for simplifying complex NMR spectra of large RNA molecules. nih.gov Site-specific labeling involves the incorporation of an isotopic label at a single, specific position within the macromolecule. oup.com This can be achieved for shorter RNA oligonucleotides (typically under 20 nucleotides) through chemical synthesis using labeled phosphoramidite (B1245037) building blocks. oup.comsilantes.com For longer RNAs, enzymatic methods are required. oup.comisotope.com A key technique involves using a trans-acting group I self-splicing intron with an isotopically labeled guanosine (B1672433) 5'-monophosphate (GMP) as a cofactor. oup.com This process allows for the steady production of an RNA fragment labeled specifically at the 5'-residue, which can then be ligated to unlabeled fragments to generate a full-length, site-specifically labeled RNA molecule. oup.com This method has been successfully used to label a 76-nucleotide RNA at a single guanosine site, demonstrating its robustness and applicability to long RNA sequences. oup.com

Segmental labeling extends this concept by isotopically labeling entire domains or segments of a large biomolecule while leaving the rest unlabeled. nih.govnih.gov This "divide-and-conquer" strategy allows researchers to study the structure and dynamics of specific sub-domains within the context of the larger, intact RNA. nih.gov The process often involves the enzymatic ligation of labeled and unlabeled RNA fragments. nih.gov These advanced methods significantly reduce spectral complexity and overcome the relaxation problems that have historically limited NMR studies to smaller RNAs. nih.govresearchgate.net

Labeling StrategyDescriptionPrimary BenefitApplicable RNA Size
Site-Specific LabelingIncorporation of an isotope at a single, defined nucleotide position. oup.comAllows direct observation of a specific residue, eliminating spectral overlap. oup.comApplicable to long RNA molecules through enzymatic methods. oup.com
Segmental LabelingIsotopic enrichment of a specific domain or fragment within a larger RNA molecule. nih.govnih.govReduces spectral complexity and allows for the study of sub-domain structure in large RNAs. nih.govEnables NMR studies of RNAs larger than the typical ~35-50 nucleotide limit. nih.govnih.gov

Combinatorial labeling involves using various isotopically labeled precursors to generate molecules with diverse labeling patterns. In the context of RNA synthesis, this can involve using a mixture of labeled and unlabeled ribonucleoside triphosphates (rNTPs) during in vitro transcription. nih.gov For instance, Guanosine-1'-13C monohydrate could be used to produce labeled GTP, which is then combined with other specifically labeled or unlabeled rNTPs (ATP, CTP, UTP). This approach allows for selective observation of specific correlations and interactions. By carefully choosing the combination of labeled precursors, researchers can highlight specific structural features or molecular interfaces, providing detailed insights that would be obscured in a uniformly labeled sample. nih.gov This strategy is particularly useful for mapping the architecture of RNA-protein complexes or intricate RNA tertiary structures.

Integration with Hybrid Structural Biology Techniques

The integration of data from multiple biophysical techniques, known as a hybrid approach, is becoming increasingly vital for understanding the structure and function of complex biological assemblies. Isotopic labeling with compounds like this compound provides high-resolution data on specific sites, which can be powerfully combined with lower-resolution data from techniques that can handle much larger systems. acs.org

Correlative Light and Electron Microscopy (CLEM) is a powerful technique that merges the advantages of fluorescence light microscopy with the high-resolution imaging of electron microscopy. wikipedia.orgcancer.govoxinst.com It allows researchers to identify a molecule of interest using a fluorescent tag and then visualize its precise location within the ultrastructural context of the cell. delmic.com

The integration of stable isotope labeling with CLEM represents a novel and challenging research frontier. While CLEM traditionally relies on fluorescent probes, future developments could involve creating dual-modality probes that are both fluorescent and isotopically labeled. Such a probe could be incorporated into a specific cellular location, identified by fluorescence microscopy, and then the distribution of the isotopically labeled component could be mapped at high resolution using advanced techniques like nano-scale secondary ion mass spectrometry (NanoSIMS), which can detect isotopic composition. This would create a correlative link between a molecule's function (observed via fluorescence) and its metabolic fate or structural context (traced by the 13C label), opening new avenues in cell biology.

Hybrid TechniqueRole of Guanosine-1'-13C LabelingSynergistic Outcome
Cryo-EM + NMRProvides atomic-resolution dynamic and structural data for specific guanosine sites via NMR. acs.orgMaps high-resolution local dynamics onto a high-resolution global structure of a large complex. nih.gov
CLEM + Isotope TracingActs as a stable isotope tracer to follow the molecule's fate or map its distribution at high resolution (requires advanced detection methods). wikipedia.orgoxinst.comCorrelates a molecule's location and function (from fluorescence) with its structural or metabolic context (from the isotope label). cancer.gov

Exploring this compound in Novel Biological Systems

The application of this compound is poised to expand into new and complex biological inquiries. One major area is the study of cellular metabolism through deep labeling experiments. nih.gov By culturing human cells in media where basic precursors are 13C-labeled, researchers can trace the incorporation of these labels into a wide array of endogenously synthesized metabolites, including nucleic acids. nih.gov This allows for the hypothesis-free discovery of active metabolic pathways. Using this compound as a tracer in such experiments could provide precise information on purine (B94841) biosynthesis and salvage pathways in various cell types and disease states. mdpi.com

Furthermore, there is growing interest in studying RNA structure and function directly within living cells (in-cell NMR). Introducing this compound into cells would enable the observation of specific guanosine residues in their native environment, providing insights into how cellular crowding and interactions influence RNA folding and dynamics. Another emerging application is in the study of guanosine-rich structures like G-quadruplexes, which are implicated in gene regulation and are potential therapeutic targets. The specific 13C label can serve as a precise probe to investigate the formation and stability of these structures in complex biological systems.

Advancements in Data Analysis and Interpretation for Isotope-Labeled Studies

The wealth of data generated from studies using stable isotopes necessitates sophisticated analytical tools. The future in this area lies in the integration of artificial intelligence and automation to increase the speed, accuracy, and depth of data interpretation.

The integration of artificial intelligence (AI), particularly machine learning (ML) and deep learning (DL), is revolutionizing the analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data, which is a primary technique for studies involving isotopically labeled molecules like this compound. dntb.gov.uamdpi.comencyclopedia.pub These computational approaches are being developed to address challenges in spectral processing, signal detection, and structure elucidation. bruker.comethz.ch

Historically, the manual analysis of complex NMR spectra has been a time-consuming bottleneck in research. ethz.chosu.edu ML algorithms, especially deep neural networks, are being trained on vast datasets of NMR spectra to automate tasks such as baseline and phase correction, peak picking, and deconvolution of overlapping signals. bruker.comosu.edu For instance, a deep neural network trained on millions of simulated NMR spectra with artificial noise has demonstrated the ability to detect NMR signals with high accuracy, facilitating faster automatic spectral analysis. bruker.com This is particularly beneficial in metabolomics, where spectra can be incredibly dense. mdpi.com

Key applications of AI and ML in NMR data processing relevant to isotope-labeled studies include:

Automated Peak Picking and Signal Deconvolution: AI models can distinguish between true signals and noise, and more importantly, resolve overlapping peaks that are common in complex biological samples. osu.edu This is crucial for accurately quantifying the incorporation of the 13C label from this compound into various metabolites.

Structure Elucidation: AI is being used to enhance computer-aided structure elucidation (CASE) processes. mdpi.com By comparing experimentally measured shifts with predicted shifts for potential structures, ML algorithms can help identify unknown compounds or confirm the structure of metabolites derived from an isotopic tracer. mdpi.comfrontiersin.org

Quantitative Analysis: Deep learning approaches like pseudo-Siamese convolutional neural networks (pSCNN) are being developed to identify and quantify compounds within complex mixtures directly from their NMR spectra. mdpi.com This capability is vital for metabolic flux analysis, where the relative abundance of different isotopomers must be determined.

These advancements promise to make the analysis of data from this compound experiments more efficient and robust, allowing researchers to handle increasingly complex datasets and extract more subtle biological insights. mdpi.comresearchgate.net

Table 1: Applications of Machine Learning in NMR Data Analysis

Application Area Machine Learning Technique Description Potential Impact on Isotope-Labeled Studies
Spectral Processing Deep Learning (DL) Automated baseline/phase correction and noise reduction. bruker.com Improved accuracy and reproducibility of spectral data.
Peak Detection Deep Neural Networks Accurate identification of NMR signals and deconvolution of overlapping peaks. bruker.comosu.edu More precise quantification of isotopomer distribution.
Structure Elucidation Multitask Machine Learning Prediction of chemical shifts to compare against experimental data for identifying molecular structures. dntb.gov.ua Faster identification of metabolites in tracer experiments.

| Mixture Analysis | Convolutional Neural Networks (CNN) | Identification and quantification of multiple compounds within a complex mixture. mdpi.com | Enhanced throughput for metabolomics and fluxomics. |

Metabolic Flux Analysis (MFA) using 13C-labeled substrates is a cornerstone technique for quantifying intracellular reaction rates in metabolic networks. nih.govcreative-proteomics.com The complexity of data generated in these experiments, however, presents a significant data processing challenge. waters.com The future of MFA lies in the development and refinement of automated, high-throughput software workflows that streamline the entire process from raw data processing to flux visualization.

The use of this compound as a tracer generates intricate mass isotopomer distribution (MID) data, which must be corrected for natural abundance and analyzed to infer metabolic activities. github.com Several software packages have been developed to automate these demanding computational steps. waters.comgithub.com These tools are designed to handle large datasets from multiple experimental conditions, perform necessary corrections and calculations, and visualize the results, thereby improving efficiency and reproducibility. nih.govwaters.com

For example, platforms like Symphony can be coupled with tools such as PollyPhi to create custom, automated data processing chains for LC-MS based fluxomics. waters.com This allows for batch processing of hundreds of data files, covering steps like data conversion, peak integration, natural abundance correction, and mapping the results onto metabolic pathways. waters.com Other approaches, like Flux-P, utilize a workflow framework to assemble autonomous services that perform the different analysis steps, enabling high-throughput and standardized 13C-based MFA. nih.gov

Table 2: Examples of Software Tools for Automated Metabolic Flux Analysis

Software/Tool Key Features Analytical Technique Reference
Symphony with PollyPhi Customizable, automated data processing chains; cloud-based analysis and visualization. LC-MS waters.com
Flux-P (using FiatFlux) Workflow-based automation and standardization of analysis steps. GC-MS nih.gov
METRAN Based on the Elementary Metabolite Units (EMU) framework; includes tracer experiment design and statistical analysis. Not specified mit.edu
Fluxer Web-based application for computation and interactive visualization of genome-scale metabolic flux networks. Not specified nih.gov

| Automated-MFA (LocasaleLab) | High-performance package for processing MID data, sensitivity analysis, and result visualization. | Mass Spectrometry | github.com |

These automated systems significantly accelerate the pace of research by reducing manual data processing time. nih.gov They enable a more iterative approach to experimentation and analysis, allowing researchers to efficiently study the metabolic effects of genetic modifications or environmental perturbations using tracers like this compound.

Role in Studying Rare or Non-Canonical Nucleic Acid Structures

While the DNA double helix is the canonical structure, nucleic acids can fold into a variety of non-canonical secondary structures such as G-quadruplexes (G4s), triplexes, and i-motifs. mdpi.com These structures can form in key genomic regions and are involved in crucial biological processes, including the regulation of gene expression and the maintenance of telomeres, making them potential drug targets. mdpi.com NMR spectroscopy is a powerful tool for studying the structure and dynamics of these molecules in solution, and the use of site-specific isotope labeling is critical for overcoming the technique's inherent challenges. nih.govnoaa.gov

The study of nucleic acids by NMR is often hampered by severe spectral crowding and broad linewidths due to the limited number of unique building blocks (four nucleotides) and their conformational dynamics. nih.govnoaa.govru.nl Incorporating a stable isotope like 13C at a specific position, as in this compound, provides a powerful probe to deconstruct complex spectra. The 1'-carbon position is part of the ribose sugar backbone, and labeling at this site can provide unique insights into the conformation and dynamics of the sugar-phosphate backbone within these rare structures.

For G-quadruplexes, which are formed in guanine-rich sequences, the incorporation of labeled guanosine is particularly valuable. rsc.org The specific label allows researchers to:

Resolve Spectral Overlap: The 13C label at the 1'-position provides an additional dimension of resolution in multi-dimensional NMR experiments, helping to assign signals that would otherwise be indistinguishable.

Probe Local Conformation: The chemical shift of the 1'-carbon is sensitive to the local geometry of the sugar pucker and the glycosidic bond angle, which are key structural features of G-quadruplexes and other non-canonical structures.

Study Dynamics: Isotope labeling enables relaxation dispersion NMR experiments that can characterize the dynamic processes of folding and unfolding or the interconversion between different conformational states of these structures.

Investigate Interactions: When studying the binding of ligands or proteins to a G-quadruplex, the 1'-13C label can report on structural changes occurring at the binding site, helping to elucidate the mechanism of interaction. nih.gov

The ability to synthesize oligonucleotides with this compound at specific, chosen positions is essential for these studies. nih.gov This site-specific labeling strategy is superior to uniform labeling, which can complicate spectra due to widespread scalar and dipolar couplings. nih.gov As research into the biological roles of non-canonical nucleic acid structures expands, the demand for precisely labeled building blocks like this compound will continue to grow, enabling detailed structural and dynamic investigations that are currently not feasible.

Table 3: Non-Canonical Nucleic Acid Structures Studied with Isotopic Labeling

Structure Type Biological Relevance Role of Isotopic Labeling (e.g., with Guanosine-1'-13C)
G-Quadruplex (G4) Telomere maintenance, regulation of oncogene expression (e.g., c-MYC). mdpi.comnih.gov Probing sugar pucker and glycosidic bond conformation; resolving spectral overlap in G-quartets; studying ligand binding. nih.gov
Triplex DNA Gene regulation, potential therapeutic agents. mdpi.com Characterizing the structure and stability of the third strand in the major groove.
i-Motif Found in promoter regions and telomeres; pH-sensitive gene switches. mdpi.com Studying the dynamics of the intercalated hemiprotonated cytosine pairs.

| Hairpin/Cruciform Structures | DNA replication and recombination. | Analyzing the conformation and stability of the loop and stem regions. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing guanosine-1'-13C monohydrate with high isotopic purity?

  • Methodological Answer : Synthesis typically involves isotopic labeling at the 1'-carbon position using [1-13C]-enriched precursors. Enzymatic or chemical coupling methods (e.g., phosphorylation of 13C-labeled ribose derivatives) are common. Isotopic purity (≥99 atom % 13C) is verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) . Key steps include purification via HPLC or column chromatography to remove unlabeled byproducts. Experimental protocols should align with reproducibility standards, such as detailed reagent stoichiometry and reaction conditions .

Q. Which analytical techniques are critical for confirming the structure and isotopic labeling of this compound?

  • Methodological Answer :

  • 13C NMR : Directly confirms the position and enrichment of the 13C label by detecting chemical shifts specific to the 1'-carbon .
  • High-resolution mass spectrometry (HRMS) : Validates molecular mass and isotopic distribution (e.g., M+1 peaks for 13C incorporation) .
  • X-ray crystallography or elemental analysis : Optional for absolute structural confirmation, particularly for novel derivatives .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Follow standardized protocols for isotopic labeling, including strict control of reaction parameters (temperature, pH, solvent purity). Document all steps in the experimental section of publications, adhering to guidelines for supplemental data on purification and characterization . Use internal controls, such as unlabeled guanosine, to benchmark isotopic purity .

Advanced Research Questions

Q. What experimental design principles should guide 13C tracer studies using this compound in metabolic flux analysis?

  • Methodological Answer :

  • Isotopic steady-state validation : Ensure cells or systems reach metabolic and isotopic equilibrium before sampling. Use time-course experiments to monitor labeling kinetics .
  • Tracer delivery optimization : Adjust concentrations to avoid isotopic dilution; for intracellular studies, consider permeability enhancers or prodrug strategies .
  • Data interpretation : Combine mass isotopomer distribution analysis (MIDA) with computational modeling (e.g., flux balance analysis) to resolve pathway-specific fluxes .

Q. How can researchers address contradictions in metabolic flux data derived from this compound labeling experiments?

  • Methodological Answer :

  • Technical validation : Replicate experiments to rule out analytical variability (e.g., MS instrument calibration errors) .
  • Hypothesis refinement : Use orthogonal tracers (e.g., 2H-glucose) to cross-validate flux estimates .
  • Model adjustment : Incorporate compartmentalization (e.g., mitochondrial vs. cytosolic pools) or enzyme kinetics into flux models to resolve discrepancies .

Q. What strategies optimize the use of this compound in antiviral research, particularly for nucleoside analog development?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Synthesize 13C-labeled analogs to track metabolic incorporation into viral RNA/DNA via MS or autoradiography .
  • Mechanistic studies : Pair tracer experiments with knockdown models (e.g., siRNA targeting viral polymerases) to identify 13C-labeled nucleotide utilization pathways .

Q. How can design of experiments (DoE) methodologies improve the synthesis or formulation of this compound?

  • Methodological Answer : Apply Response Surface Methodology (RSM) to optimize reaction parameters (e.g., temperature, pH, catalyst concentration). Use factorial designs to identify interactions between variables affecting yield or isotopic purity . For formulation studies, employ DoE to assess excipient compatibility and stability under varying conditions (e.g., humidity, temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.